N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-6-(thiophen-2-yl)nicotinamide
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Overview
Description
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-6-(thiophen-2-yl)nicotinamide is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety, a thiophene ring, and a nicotinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-6-(thiophen-2-yl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved by the alkylation of 2,3-dihydroxybenzoic acid, followed by cyclization to form the dihydrobenzo[b][1,4]dioxin ring.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Formation of the Nicotinamide Group: The final step involves the coupling of the dihydrobenzo[b][1,4]dioxin-thiophene intermediate with a nicotinamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-6-(thiophen-2-yl)nicotinamide can undergo various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-6-(thiophen-2-yl)nicotinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-6-(thiophen-2-yl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene-N-phenylhydrazinecarbothioamide
- N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives
Uniqueness
The presence of the dihydrobenzo[b][1,4]dioxin moiety, thiophene ring, and nicotinamide group makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C19H16N2O3S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-6-thiophen-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C19H16N2O3S/c1-12-14(5-6-15(20-12)18-3-2-10-25-18)19(22)21-13-4-7-16-17(11-13)24-9-8-23-16/h2-7,10-11H,8-9H2,1H3,(H,21,22) |
InChI Key |
LCQFVUDRDCPZEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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